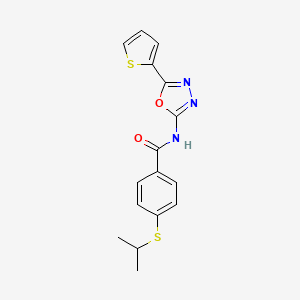

4-(isopropylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-propan-2-ylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c1-10(2)23-12-7-5-11(6-8-12)14(20)17-16-19-18-15(21-16)13-4-3-9-22-13/h3-10H,1-2H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBHBHLERXPNAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isopropylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps. One common route starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The thiophene moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

The isopropylthio group can be introduced through a nucleophilic substitution reaction, where an isopropylthiol reacts with a suitable leaving group on the benzamide core. The final step involves the coupling of the 1,3,4-oxadiazole ring with the benzamide core, typically using a condensation reaction under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(isopropylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene and isopropylthio groups can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or alcohols.

Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted benzamides or oxadiazoles.

Scientific Research Applications

4-(isopropylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may exhibit biological activity against various targets.

Materials Science: The compound can be used in the development of organic semiconductors or as a building block for advanced materials with specific electronic properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile scaffold for further functionalization.

Mechanism of Action

The mechanism of action of 4-(isopropylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and thiophene moiety can participate in π-π stacking or hydrogen bonding, enhancing the compound’s affinity for its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the benzamide ring or the oxadiazole-thiophene moiety. Key comparisons include:

Physicochemical Properties

- Solubility : Sulfur-containing substituents (e.g., ethylthio, isopropylthio) reduce aqueous solubility, necessitating formulation with surfactants like Pluronic F-127 for in vivo studies .

Research Implications and Gaps

- Mechanistic Studies : The target compound’s mode of action remains unverified. Comparative studies with LMM5 (thioredoxin reductase inhibition) and 6a (hCA II inhibition) are warranted.

- Optimization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the benzamide ring could balance lipophilicity and target affinity, as seen in compound 19 () .

- In Vivo Testing: No data exists on the compound’s pharmacokinetics or toxicity. Preclinical models (e.g., Carrageenan-induced inflammation ) should be prioritized.

Biological Activity

The compound 4-(isopropylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound includes an isopropylthio group attached to a benzamide structure with a 1,3,4-oxadiazole moiety. The synthesis typically involves multi-step reactions including:

- Formation of Isopropylthio Group : Introduction of the isopropylthio group to the phenyl ring.

- Oxadiazole Synthesis : Formation of the oxadiazole ring through cyclization reactions involving thiophene derivatives.

- Amidation : Final formation of the amide bond with appropriate acylating agents.

Antimicrobial Properties

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, a series of benzamides with similar structures were evaluated against various fungi such as Botrytis cinerea and Fusarium graminearum. Notably, compounds similar to this compound showed inhibition rates exceeding those of established antifungal agents like pyraclostrobin at concentrations around 100 mg/L .

| Compound | Target Organism | Inhibition Rate (%) |

|---|---|---|

| 10a | Botrytis cinerea | 84.4 |

| 10d | Botrytis cinerea | 83.6 |

| 10f | Fusarium graminearum | 63.5 |

Anticancer Activity

In addition to its antimicrobial properties, preliminary investigations into the anticancer activity of this class of compounds have shown promising results. Certain derivatives have been reported to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial growth or cancer cell proliferation.

- Receptor Interaction : Binding to cellular receptors can alter signaling pathways that regulate cell cycle and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells may lead to cell death.

Case Studies

Several case studies have documented the effectiveness of similar compounds in preclinical models:

- Zebrafish Embryo Toxicity Study : A study assessing the toxicity of related oxadiazole derivatives found that certain compounds exhibited low toxicity levels (e.g., EC50 = 20.58 mg/L), indicating a favorable safety profile for further development .

- In Vitro Cancer Cell Studies : Compounds from this class were tested on various cancer cell lines (e.g., breast cancer MCF-7 cells), demonstrating significant cytotoxic effects at micromolar concentrations.

Q & A

Q. What are the standard synthetic routes for 4-(isopropylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving: (i) Formation of the 1,3,4-oxadiazole ring through cyclization of hydrazides with cyanogen bromide or via coupling reactions with acyl chlorides . (ii) Introduction of the isopropylthio group via nucleophilic substitution or thiol-alkylation reactions. Key intermediates (e.g., hydrazides, oxadiazole-2-amine) are characterized using / NMR, IR spectroscopy, and ESI-MS to confirm functional groups and purity .

- Critical Step : Ensure anhydrous conditions during acyl chloride coupling to prevent hydrolysis .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR : Identifies aromatic protons (δ 7.0–8.5 ppm) and isopropylthio methyl groups (δ 1.2–1.4 ppm) .

- NMR : Confirms carbonyl (C=O, ~165 ppm) and oxadiazole ring carbons (~155–160 ppm) .

- ESI-MS : Validates molecular ion peaks and fragmentation patterns .

- HPLC : Assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., THF, DCM) for coupling reactions to enhance reactivity .

- Catalyst Screening : Test bases like NaH or pyridine for efficient deprotonation during acyl chloride coupling .

- Reaction Monitoring : Employ TLC or in-situ IR to track intermediate formation and minimize side products .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. low efficacy)?

- Methodological Answer :

- Purity Verification : Re-analyze compound purity via HPLC; impurities >5% can skew bioactivity results .

- Assay Standardization : Use consistent cell lines (e.g., Candida albicans for antifungal tests) and controls (e.g., fluconazole) to ensure reproducibility .

- SAR Analysis : Compare with analogs (e.g., replacing thiophene with furan) to identify critical substituents for activity .

Q. How can computational modeling elucidate the mechanism of action for this compound’s antitumor activity?

- Methodological Answer :

- Molecular Docking : Use programs like AutoDock Vina to simulate binding to targets (e.g., HDACs or thioredoxin reductase) based on oxadiazole’s electron-rich ring .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns to validate binding modes .

- Pharmacophore Mapping : Identify key interactions (e.g., hydrogen bonds with Thr199 in hCA II) to guide structural modifications .

Q. What in vitro assays are recommended to evaluate pharmacokinetic properties (e.g., metabolic stability)?

- Methodological Answer :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

- Plasma Protein Binding : Use equilibrium dialysis to determine free fraction for dose adjustment .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Re-validate Models : Cross-check docking results with crystal structures (e.g., PDB: 5NY3 for hCA II) .

- Solubility Testing : Poor aqueous solubility (common with lipophilic oxadiazoles) may reduce cellular uptake despite strong in silico binding .

- Off-Target Profiling : Use kinome-wide screens to identify unintended interactions .

Structure-Activity Relationship (SAR) Studies

Q. Which structural modifications enhance the compound’s antifungal potency?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) on the benzamide ring to improve membrane penetration .

- Heterocycle Replacement : Replace thiophene with furan to modulate redox properties and reduce cytotoxicity .

- Sulfur Isosteres : Test sulfone or sulfonamide analogs to enhance target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.